molecular formula C17H19N3 B1665563 Antazoline CAS No. 91-75-8

Antazoline

カタログ番号: B1665563
CAS番号: 91-75-8
分子量: 265.35 g/mol
InChIキー: REYFJDPCWQRWAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Antazoline is a first-generation antihistamine and anticholinergic agent of the imidazoline class, with the molecular formula C₁₇H₁₉N₃ and a molecular weight of 265.36 g/mol . Its primary characterized mechanism of action is the antagonism of the histamine H1 receptor, whereby it selectively binds to but does not activate the receptor, thereby blocking the actions of endogenous histamine . This activity provides the foundation for its traditional application in relieving symptoms of allergic conjunctivitis, often in combination with vasoconstrictors like naphazoline in ophthalmic solutions, and in relieving nasal congestion . Beyond its established antihistaminic applications, recent research has highlighted its significant antiarrhythmic properties, showing effectiveness in the termination of atrial fibrillation (AF) . Investigations into its metabolism using modern liquid chromatography-tandem mass spectrometry have revealed that this compound is transformed into at least 15 metabolites in humans, with CYP2D6 identified as the main cytochrome P450 isoform responsible for its rapid metabolism . The leading Phase I metabolite (M1) is formed by the removal of a phenyl group, while another major metabolite (M2) involves hydroxylation in the para position of a phenyl ring; glucuronidation is the leading Phase II metabolic pathway . This compound is for research purposes only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this product with appropriate precautions, consulting its Safety Data Sheet (SDS) prior to use.

特性

IUPAC Name

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYFJDPCWQRWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

154-68-7 (phosphate (1:1)), 2508-72-7 (hydrochloride)
Record name Antazoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3022613
Record name Antazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Antazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Mol wt 301.82. Bitter crystals producing temporary numbness of the tongue. mp 237-241 °C. UV max: 242 nm (E 1% 1cm = 495 to 515); min 222 nm. One gram dissolves in 40 ml water, in 25 ml alc. Practically insol in ether, benzene, chloroform. pH (1% aq soln): 6.3. /Hydrochloride/, Crystals. Bitter taste. mp 194-198 °C. Sol in water. Sparingly sol in methanol. Practically insol in benzene, ether. pH (2% aq soln): 4.5. /Phosphate/, Sparingly soluble in alcohol; practically insoluble in benzene and ether, In water, 6.63X10+2 mg/L at 30 °C
Record name Antazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08799
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ANTAZOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White, crystalline powder

CAS No.

91-75-8
Record name Antazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antazoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08799
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Antazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Antazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.904
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANTAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHA8014SS1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANTAZOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Antazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

227-229, 120-122 °C
Record name Antazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08799
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ANTAZOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

準備方法

Historical Development of Antazoline Synthesis

Early synthetic routes for this compound, developed in the mid-20th century, relied on cyanomethylation of N-benzylaniline using sodium cyanide (NaCN) and formaldehyde under high-pressure conditions. These methods suffered from prolonged reaction times (24–48 hours) and moderate yields (50–60%) due to side reactions and incomplete conversions. The advent of alkylation-cyclization strategies in the 2000s marked a paradigm shift, enabling higher purity and scalability.

Synthetic Routes for this compound

Alkylation-Cyclization Method

The most widely adopted modern synthesis involves a two-step process: alkylation of N-benzylaniline followed by cyclization with ethylenediamine (Figure 1).

Step 1: Alkylation of N-Benzylaniline

Reagents :

  • N-Benzylaniline derivatives
  • Chloroacetonitrile (ClCH₂CN)
  • Potassium carbonate (K₂CO₃)
  • Sodium iodide (NaI)
  • Solvent: Hexamethylphosphoramide (HMPA) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

Procedure :

  • N-Benzylaniline (10 mmol), ClCH₂CN (15 mmol), K₂CO₃ (10 mmol), and NaI (10 mmol) are combined in HMPA or DMPU.
  • The mixture is heated at 100°C for 6–8 hours under nitrogen.
  • The product, (N-benzylanilino)acetonitrile, is isolated via filtration and recrystallized from ethanol (yield: 80–88% in HMPA; 61–72% in DMPU).

Key Considerations :

  • HMPA offers higher yields but is carcinogenic, necessitating substitution with DMPU for industrial applications.
  • NaI acts as a phase-transfer catalyst, enhancing nucleophilic substitution efficiency.
Step 2: Cyclization with Ethylenediamine

Reagents :

  • (N-Benzylanilino)acetonitrile
  • Ethylenediamine
  • Thioacetamide (catalyst)

Procedure :

  • The nitrile intermediate (10 mmol) is refluxed with ethylenediamine (7 mL) and thioacetamide (1 mmol) for 3 hours.
  • The crude product is extracted with chloroform, dried over Na₂SO₄, and purified via recrystallization (yield: 68–76%).

Mechanistic Insight :
Thioacetamide generates hydrogen sulfide (in situ), facilitating nucleophilic attack by ethylenediamine on the nitrile group, followed by cyclization to form the imidazoline ring.

Alternative Synthetic Methods

Reductive Amination

A lesser-used approach involves reductive amination of N-benzylaniline with glyoxal, followed by reduction using sodium borohydride (NaBH₄). However, this method yields <50% due to over-reduction byproducts.

Solid-Phase Synthesis

Recent exploratory studies have employed resin-bound intermediates to streamline purification, though yields remain suboptimal (55–60%).

Optimization and Purification Strategies

Reaction Condition Optimization

  • Temperature : Cyclization proceeds optimally at 110–120°C; lower temperatures prolong reaction time, while higher temperatures degrade the product.
  • pH Control : Post-synthesis acid-base extraction (pH 3–4) removes unreacted ethylenediamine, enhancing purity.

Solvent Selection

Solvent Boiling Point (°C) Yield (%) Purity (%)
HMPA 235 88 95
DMPU 246 72 93
DMF 153 65 87

Table 1 : Solvent impact on alkylation step.

Analytical Characterization

Spectroscopic Methods

  • UV-Vis Spectroscopy : λₘₐₓ at 265 nm (this compound) and 280 nm (degradation products).
  • FT-IR : Peaks at 2255 cm⁻¹ (C≡N stretch, nitrile intermediate) and 1640 cm⁻¹ (C=N stretch, imidazoline ring).
  • ¹H-NMR : δ 4.11 (s, 2H, Ar-CH₂), 4.53 (s, 2H, CH₂-CN) for the nitrile intermediate; δ 3.75 (t, 4H, imidazoline CH₂) for this compound.

Chromatographic Methods

  • HPLC-MS : Retention time = 6.2 min (C₁₈ column, acetonitrile/water 70:30); m/z 266.1649 [M+H]⁺.
  • TLC-MS : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).

Industrial-Scale Production Considerations

  • Solvent Recycling : DMPU is recovered via vacuum distillation (90% efficiency).
  • Catalyst Recovery : NaI is reclaimed via aqueous extraction (85% yield).
  • Waste Management : Thioacetamide byproducts are neutralized with H₂O₂ to form non-toxic sulfoxides.

化学反応の分析

反応の種類: アンタゾリンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物:

4. 科学研究への応用

アンタゾリンは、幅広い科学研究への応用があります。

科学的研究の応用

Pharmacological Cardioversion

Efficacy in Atrial Fibrillation

Antazoline has been shown to be effective in converting atrial fibrillation (AF) to sinus rhythm. Several studies have demonstrated its superiority or comparable efficacy to other antiarrhythmic drugs such as amiodarone and propafenone.

  • A retrospective study indicated that this compound achieved an 85.3% success rate in terminating AF, outperforming amiodarone (66.7%) while being comparable to propafenone .
  • Another study reported a 72.2% conversion rate with this compound, significantly higher than the control group receiving saline (10.5%) .

Safety Profile

This compound is generally well tolerated, with a low incidence of adverse effects. Common side effects include:

  • Bradycardia : 4.1% of patients experienced this, which was the most frequent adverse effect noted .
  • Drowsiness : Reported in 8.3% of cases.
  • Nausea and headache : Each occurred in about 5.6% of patients .

Importantly, no serious adverse events were reported in several studies assessing its use in emergency settings .

Comparative Studies

A systematic review highlighted that this compound resulted in rapid cardioversion to sinus rhythm more effectively than other pharmacological options:

StudySample SizeThis compound Success RateComparison Drug Success Rate
Maciag et al., 20177472.2%Placebo 10.5%
Farkowski et al., 201833485.3%Amiodarone 66.7%
Wybraniec et al., 2020130078.2%Propafenone 72.7%, Amiodarone 66.9%

These findings suggest that this compound could be a preferred option for rapid cardioversion due to its efficacy and safety profile.

Case Studies

  • Maciag et al., 2017 : In a randomized controlled trial, intravenous this compound was administered to patients with recent-onset AF, achieving a conversion rate of 72.2% compared to placebo .
  • Farkowski et al., 2018 : A retrospective observational study involving patients with coronary artery disease showed an 85.3% conversion rate with this compound, indicating its effectiveness even in high-risk populations .
  • Wybraniec et al., 2020 : This extensive observational study included over 1300 patients , demonstrating that this compound had a higher conversion rate compared to both amiodarone and propafenone .

作用機序

アンタゾリンは、ヒスタミンH1受容体に結合することで効果を発揮し、内因性ヒスタミンの作用を阻害します。 これは、鼻詰まりやアレルギー性結膜炎などのヒスタミン放出に関連する症状の一時的な緩和をもたらします 分子標的はヒスタミンH1受容体であり、関与する経路は主にヒスタミン介在シグナル伝達の阻害に関連しています .

類似化合物:

アンタゾリンの独自性: アンタゾリンは、アレルギー性結膜炎の治療にナファゾリンとの組み合わせで使用される点でユニークであり、抗ヒスタミン作用と血管収縮作用の両方を提供します。 ヒスタミンH1受容体に対する特異的な結合親和性と、点眼薬や鼻スプレーなどのさまざまな製剤で使用できる能力は、アンタゾリンを製薬業界における汎用性の高い化合物にしています .

類似化合物との比較

Comparative Analysis with Similar Antiarrhythmic Agents

Mechanism of Action

Parameter Antazoline Quinidine (Class Ia) Amiodarone (Class III) Propafenone (Class Ic) Vernakalant
Primary Target Na⁺/K⁺ channels, hERG inhibition Na⁺ channel blockade, hERG inhibition K⁺ channel blockade (IKr, IKs) Na⁺ channel blockade Atrial-selective K⁺/Na⁺ blockade
QT Prolongation Moderate (due to metabolite M2) High (↑ risk of torsades de pointes) Significant (long-term use) Minimal Minimal
Effect on Conduction Prolongs HV, QRS intervals Prolongs QRS, QT Slows AV conduction Prolongs PR, QRS No effect on ventricular conduction

Key Findings :

  • This compound’s hERG inhibition is 40–60% weaker than quinidine, reducing proarrhythmic risks .
  • Unlike amiodarone, it lacks thyroid/lung toxicity and has a faster onset (<20 minutes) .

Pharmacokinetic and Pharmacodynamic Profiles

Table 1: PK/PD Comparison
Drug Bioavailability Half-Life (h) Metabolism Protein Binding Renal Excretion Efficacy in AF
This compound Rapid IV 2.29 CYP2D6 → M2 41.4% bound <10% 85.3%
Quinidine 70–80% 6–8 CYP3A4 80–90% 15–25% 60–70%
Amiodarone Slow (days) 40–55 days CYP3A4, 2C8 96% Negligible 60–80%
Propafenone 10–50% 2–10 CYP2D6, 1A2 85–95% <1% 78.6%
Vernakalant Rapid IV 2–5 CYP2D6 50–60% 30–40% 70–80%

Key Findings :

  • This compound’s low protein binding (58.6% unbound) facilitates rapid tissue distribution but necessitates frequent dosing .
  • Propafenone retains efficacy in chronic kidney disease (CKD), whereas this compound’s success drops to 35% in eGFR <45 mL/min .

Key Findings :

  • Vernakalant and this compound share rapid onset, but this compound’s anticholinergic effects prevent sinus node depression .

Special Populations and Drug Interactions

  • CKD Patients: this compound’s efficacy declines in eGFR <45 mL/min, while propafenone remains effective .
  • Drug Interactions : CYP2D6 inhibitors (e.g., fluoxetine) may ↑ this compound levels, requiring dose adjustments .
  • CAD Patients: this compound is safe in stable coronary artery disease, unlike propafenone, which is contraindicated .

生物活性

Antazoline, a first-generation antihistamine, has recently gained attention for its antiarrhythmic properties, particularly in the management of atrial fibrillation (AF). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, clinical efficacy, and safety profile based on diverse research studies.

This compound primarily functions as a histamine H1 receptor antagonist , selectively binding to but not activating these receptors. This action blocks the effects of endogenous histamine, leading to temporary relief from symptoms associated with histamine release . Additionally, this compound exhibits antiarrhythmic properties similar to those of quinidine, affecting cardiac conduction and rhythm .

Pharmacological Effects

Recent studies have highlighted several key pharmacological effects of this compound:

  • Electrophysiological Impact : this compound significantly prolongs the P wave, QRS duration, and QT interval in electrocardiograms (ECGs). For instance, one study reported QRS prolongation from 101 ± 10 ms to 110 ± 16 ms after administration (p < .05) and QTcF prolongation from 403 ± 21 ms to 448 ± 27 ms (p < .0001) .
  • Hemodynamic Changes : A notable decrease in stroke volume was observed (94.9 ± 21.8 ml vs. 82.4 ± 19.6 ml; p < .05), indicating potential impacts on cardiac output and overall hemodynamics .

Clinical Efficacy

This compound has demonstrated high efficacy in converting AF to sinus rhythm:

  • Success Rates : In various studies, this compound achieved a successful cardioversion rate of approximately 78.3% to 85.3%, outperforming amiodarone (66.9%) and showing comparable results to propafenone .
  • Time to Conversion : The median time for conversion from AF to sinus rhythm was reported as approximately 16 minutes in clinical trials .

Comparative Efficacy Table

Study ReferenceSample SizeSuccess Rate (%)Comparison DrugAdverse Effects
Farkowski et al., 201643278.3AmiodaroneBradycardia (4.1%)
Maciąg et al., 20177472.2PlaceboHypotension (2.8%)
Wybraniec et al., 201845085.3AmiodaroneNo adverse events reported
Farkowski et al., 202233478.2PropafenoneHypotension (6 patients)

Safety Profile

This compound is generally well-tolerated, with a relatively low incidence of serious adverse effects:

  • Adverse Events : The most common side effects include bradycardia and hypotension, with overall safety endpoints met in approximately 5.2% of cases .
  • Comparative Safety : this compound's safety profile appears favorable compared to other antiarrhythmic agents like amiodarone and propafenone, which have higher rates of adverse events in similar populations .

Case Studies

Several retrospective analyses have confirmed this compound's effectiveness in diverse clinical settings:

  • Farkowski et al., 2018 : In patients with coronary artery disease (CAD), this compound was more effective than placebo for acute cardioversion of AF.
  • Maciąg et al., AnPAF Study : Demonstrated significant efficacy in older populations without serious adverse actions.

Q & A

Q. What is the proposed mechanism of antazoline's antiarrhythmic action, and how does it differ from its antihistaminic effects?

this compound's antihistaminic effect arises from selective H1 receptor antagonism, alleviating allergic reactions . Its antiarrhythmic mechanism remains debated but involves:

  • Modulation of ion channels : Prolongation of action potential duration (APD) via inhibition of fast inward Na⁺ currents (Phase 0) and suppression of HCN channel-mediated diastolic depolarization (Phase 4) .
  • Refractoriness enhancement : Increased atrial post-repolarization refractoriness, reducing atrial fibrillation (AF) inducibility .
    Methodological Insight: Electrophysiological studies using Langendorff-perfused animal hearts and patch-clamp techniques validate these mechanisms .

Q. What are the pharmacokinetic properties of this compound, and how do metabolites influence its safety profile?

  • Rapid onset : Peak plasma concentration within 5 minutes after IV administration, with antiarrhythmic effects lasting ~1 hour .
  • Metabolism : CYP2D6-mediated hepatic metabolism generates ≥15 metabolites, some uncharacterized for activity or toxicity .
  • Elimination : Renal excretion (primary route in rats) with a human elimination half-life of ~2.3 hours .
    Methodological Insight: In vitro hepatocyte cultures and PBPK modeling are used to study metabolite dynamics .

Q. How effective is this compound in converting paroxysmal atrial fibrillation (AF) compared to amiodarone or propafenone?

  • Success rates : this compound alone achieves 71.6–85.3% cardioversion success vs. 55.1% for propafenone and 66.7% for amiodarone in clinical studies .
  • Time to conversion : Median 31.7 minutes for this compound vs. 120.3 minutes for non-antazoline agents .
    Methodological Insight: Propensity score matching (PSM) and intention-to-treat analysis control for confounding variables in retrospective studies .

Advanced Research Questions

Q. How should researchers address conflicting efficacy data between this compound studies, such as discrepancies in success rates?

Conflicting results (e.g., 63.6% vs. 85.3% success rates ) arise from:

  • Sample heterogeneity : Inclusion/exclusion criteria (e.g., heart failure, renal function) .
  • Methodological variance : Differences in dosing (100–200 mg IV bolus), endpoint definitions, and statistical power .
    Methodological Insight: Standardized protocols (e.g., CONSORT guidelines) and PSM-adjusted analyses improve comparability .

Q. What experimental models are suitable for studying this compound's effects on acquired short- and long-QT syndromes?

  • Langendorff-perfused rabbit hearts : Simulate acquired QT syndromes using:
    • SQTS : Pinacidil (IK-ATP opener) to shorten APD .
    • LQTS : Sotalol (IKr blocker) or erythromycin (IKr/IKs inhibition) .
  • Outcomes : this compound suppresses ventricular fibrillation (SQTS) and torsade de pointes (LQTS) by reducing spatial dispersion of repolarization .

Q. How can physiologically based pharmacokinetic (PBPK) modeling optimize this compound dosing in special populations?

  • Model utility : Integrates in vitro ADME data (e.g., CYP2D6 metabolism, renal clearance) to predict pharmacokinetics in renal/hepatic impairment .
  • Case example : Reduced efficacy in advanced chronic kidney disease (eGFR <45 mL/min) due to altered clearance .
    Methodological Insight: PBPK models validated against clinical data enable dose adjustments for subpopulations .

Q. What analytical methods are recommended for quantifying this compound in combination formulations (e.g., with naphazoline)?

  • Spectrophotometry : Dual-wavelength analysis (448 nm for this compound, 510 nm for naphazoline) with chloranil as a chromogen .
  • HPLC : Stability-indicating methods resolve this compound from degradation products (e.g., N-[(N-benzylanilino)acetyl]ethylenediamine) .
  • Chemometrics : Principal component regression (PCR) and partial least squares (PLS) for multicomponent analysis without separation .

Methodological Challenges

Q. How can researchers mitigate bias in retrospective studies evaluating this compound's antiarrhythmic efficacy?

  • PSM adjustment : Balance covariates (e.g., age, comorbidities) between this compound and non-antazoline cohorts .
  • Sensitivity analyses : Test robustness by varying matching algorithms (e.g., nearest-neighbor vs. kernel matching) .

Q. What in vitro/in vivo models best replicate this compound's dual antihistaminic and antiarrhythmic effects?

  • In vitro : Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) with histamine challenge .
  • In vivo : Rat models of allergic asthma with concurrent AF induction .

Contradictory Data and Future Directions

  • Renal function impact : this compound's efficacy declines in advanced CKD, unlike propafenone . Mechanism unclear—potential uremic toxin interference warrants metabolomic studies.
  • Metabolite safety : Uncharacterized CYP2D6 metabolites may contribute to rare hypotension/bradycardia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antazoline
Reactant of Route 2
Reactant of Route 2
Antazoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。